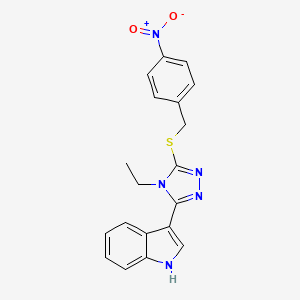
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group attached to a hydroxy-substituted isopropyl group. Benzothiophene derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride or via the Friedel-Crafts acylation of thiophene with benzoyl chloride followed by cyclization.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine. In this case, the reaction of 1-benzothiophene-2-carboxylic acid with 1-amino-2-methylpropan-2-ol under dehydrating conditions (e.g., using a coupling reagent like EDCI or DCC) yields the desired carboxamide.
Hydroxylation: The hydroxyl group is introduced by selective oxidation of the methyl group in the isopropyl moiety, which can be achieved using oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (FeCl3).
Major Products
Oxidation: Ketones.
Reduction: Amines.
Substitution: Nitro or halogenated benzothiophene derivatives.
Scientific Research Applications
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiophene derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used in studies to understand the interaction of benzothiophene derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the biochemical pathways involving sulfur-containing heterocycles.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxy and carboxamide groups enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carboxamide: Lacks the hydroxy-substituted isopropyl group, which may result in different biological activity.
2-Methyl-1-benzothiophene:
N-(2-Hydroxyethyl)-1-benzothiophene-2-carboxamide: Similar structure but with a different substituent on the amide nitrogen, which can alter its chemical properties and biological activity.
Uniqueness
N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both a hydroxy-substituted isopropyl group and a carboxamide group attached to the benzothiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,8-15)14-12(16)11-7-9-5-3-4-6-10(9)17-11/h3-7,15H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQASNZSLRJTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B2739826.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
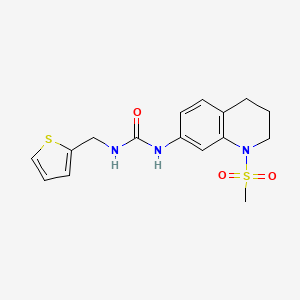
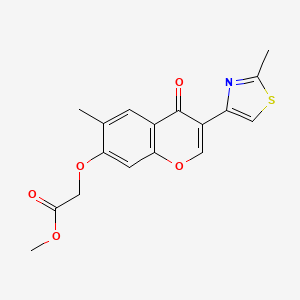

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)
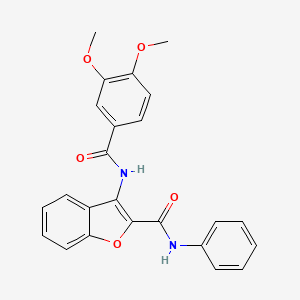

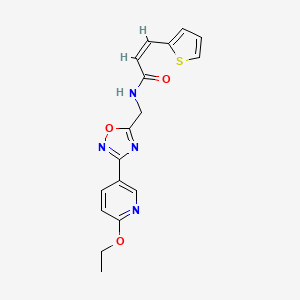
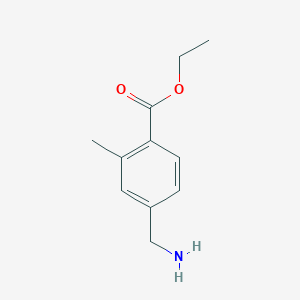
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)
